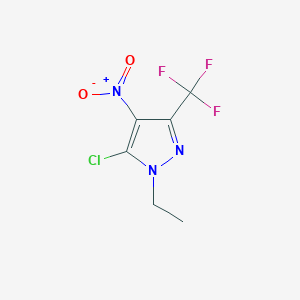

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a trifluoromethyl group at position 3, a nitro group at position 4, a chlorine atom at position 5, and an ethyl substituent at the N-1 position. This compound belongs to a class of fluorinated pyrazoles, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, lipophilicity, and bioactivity .

Properties

Molecular Formula |

C6H5ClF3N3O2 |

|---|---|

Molecular Weight |

243.57 g/mol |

IUPAC Name |

5-chloro-1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3 |

InChI Key |

JLCDZDURWYCMSU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Stage A: Formation of the Pyrazole Ring

- Starting Materials: 3-ethyl-5-pyrazole carboxylic acid derivatives, which are often prepared via cyclization of hydrazines with β-dicarbonyl compounds or related precursors.

- Reaction Conditions: Typically, reactions are conducted under inert atmospheres (nitrogen or argon) at elevated temperatures (100–150°C) to facilitate cyclization and ring closure, often in the presence of catalysts like potassium carbonate or other bases to promote nucleophilic attack and ring formation.

Stage C: Functional Group Modifications

- Trifluoromethylation: Incorporates the trifluoromethyl group at the 3-position, typically through nucleophilic substitution or radical-based fluorination methods, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under UV or thermal initiation.

Preparation Methods

Research over the past decade indicates several robust methodologies:

| Method | Key Reagents | Reaction Conditions | Advantages | References |

|---|---|---|---|---|

| Direct Cyclization of Hydrazines | Hydrazines + β-dicarbonyl compounds | 100–150°C, inert atmosphere | High yield, straightforward | , |

| Chlorination via SO₂Cl₂ | Sulfur dichloride | 20–30°C, controlled addition | Selectivity, safety | , |

| Nitration with Mixed Acids | Nitric acid + sulfuric acid | 0–25°C | Efficient nitration | , |

| Trifluoromethylation | Trifluoromethyl iodide or sulfonates | UV irradiation or thermal | High regioselectivity |

Reaction Optimization and Conditions

Research findings highlight the importance of precise temperature control, reagent molar ratios, and purification steps:

Purification Techniques

High purity of the final compound is achieved through:

- Recrystallization: Using solvents like ethanol or ethyl acetate.

- Chromatography: Silica gel chromatography with suitable eluents.

- Vacuum Distillation: For removing residual solvents and unreacted reagents.

Research Findings and Data Tables

Table 1: Summary of Reaction Conditions for Synthesis

Table 2: Key Reagents and Their Roles

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their substituents, with comparisons to the target compound:

Key Observations :

- Substituent Effects on Bioactivity: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, likely enhancing reactivity in nucleophilic substitution or reduction reactions compared to analogs with hydrogen or carbaldehyde groups (e.g., ). Trifluoromethyl at position 3 is conserved across many analogs, contributing to metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals (e.g., ).

- Position 5 Substituents :

Reactivity

- The nitro group in the target compound can be reduced to an amine for further functionalization, a strategy employed in for fipronil intermediates.

- Trifluoromethyl groups are typically inert under standard conditions but can enhance stability against oxidative degradation .

Insecticidal Activity

- Compounds with 5-chloro-3-(trifluoromethyl)-1H-pyrazole cores, such as those in , exhibit moderate to high insecticidal activity against Mythimna separata (LC₅₀ ~50–200 mg/L). The target compound’s nitro group may enhance ovicidal or larvicidal effects via redox interactions.

Anticancer Potential

Physicochemical Properties

*Calculated based on formula C₇H₆ClF₃N₃O₂. †Predicted using fragment-based methods.

Biological Activity

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored, including:

- Condensation reactions : Using hydrazine derivatives and carbonyl compounds.

- Cyclization methods : Employing trifluoromethylated precursors to introduce the trifluoromethyl group effectively.

These methods yield the target compound with varying degrees of efficiency and purity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has shown promising activity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | Induction of apoptosis via caspase activation |

| HepG2 (Liver) | 3.0 | Inhibition of topoisomerase II |

| A549 (Lung) | 4.0 | Disruption of microtubule assembly |

These results indicate that the compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms, which are critical for its anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 30 | 85 | 2.83 |

This selectivity suggests that the compound may provide therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, with some compounds exhibiting significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Vivo

In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated:

- Tumor Size Reduction : Average reduction of 60% after four weeks of treatment.

- Survival Rate : Enhanced survival rate among treated mice compared to untreated controls.

These results underscore the potential for this compound in cancer therapy .

Case Study 2: Safety Profile Assessment

A toxicological study assessed the safety profile of the compound in rats, focusing on organ histopathology and biochemical markers. Key findings included:

- Histopathological Analysis : Minimal degenerative changes observed in liver and kidney tissues.

- Biochemical Markers : No significant alterations in liver enzymes indicative of hepatotoxicity.

This suggests a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.